

Ethyl 1H-imidazole-4-carboxylate chemical properties and structure

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Compound of Interest

Compound Name: *Ethyl 1H-imidazole-4-carboxylate*

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An In-depth Technical Guide to **Ethyl 1H-imidazole-4-carboxylate**

Introduction

Ethyl 1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring system is a crucial component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.^{[1][2]} Referred to as a "biocatalyst" and "bioligand," the imidazole moiety is known for its proton-donating and -accepting properties.^[1] Consequently, **Ethyl 1H-imidazole-4-carboxylate** serves as a vital building block and intermediate in the synthesis of a wide array of compounds, particularly in the field of medicinal chemistry and drug development.^{[3][4]} Its derivatives have been investigated for various therapeutic applications, including as anti-tuberculosis agents, anticancer compounds, and antihypertensives like Olmesartan.^{[5][6][7]}

Chemical Structure and Identifiers

The structural identity of **Ethyl 1H-imidazole-4-carboxylate** is defined by several key descriptors and registry numbers that ensure its unambiguous identification in chemical databases and literature.

Identifier Type	Value	Reference
IUPAC Name	ethyl 1H-imidazole-4-carboxylate	[8]
CAS Number	23785-21-9	[8][9][10][11]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[8][9][10][12]
SMILES String	O=C(OCC)C1=CNC=N1	
InChI	1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)	[8]
InChI Key	KLWYPRNPRNPORS-UHFFFAOYSA-N	[8]

Physicochemical Properties

The physical and chemical properties of **Ethyl 1H-imidazole-4-carboxylate** are fundamental to its handling, storage, and application in chemical synthesis. It typically appears as a white crystalline powder.[9]

Property	Value	Reference
Molecular Weight	140.14 g/mol	[8][9]
Melting Point	160-162 °C	[9][12]
Boiling Point	319.5 ± 15.0 °C (Predicted at 760 mmHg)	[9][12]
Density	1.214 ± 0.06 g/cm ³ (Predicted)	[9][12]
Solubility	Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water.	[9][12]
Vapor Pressure	0.00723 mmHg at 25°C	[9]
Refractive Index	1.521	[9]

Synthesis and Experimental Protocols

A common synthetic route to **Ethyl 1H-imidazole-4-carboxylate** involves a multi-step process starting from simple precursors like glycine.^[1] This pathway highlights fundamental organic reactions, including acylation, esterification, condensation, and oxidative desulfurization.

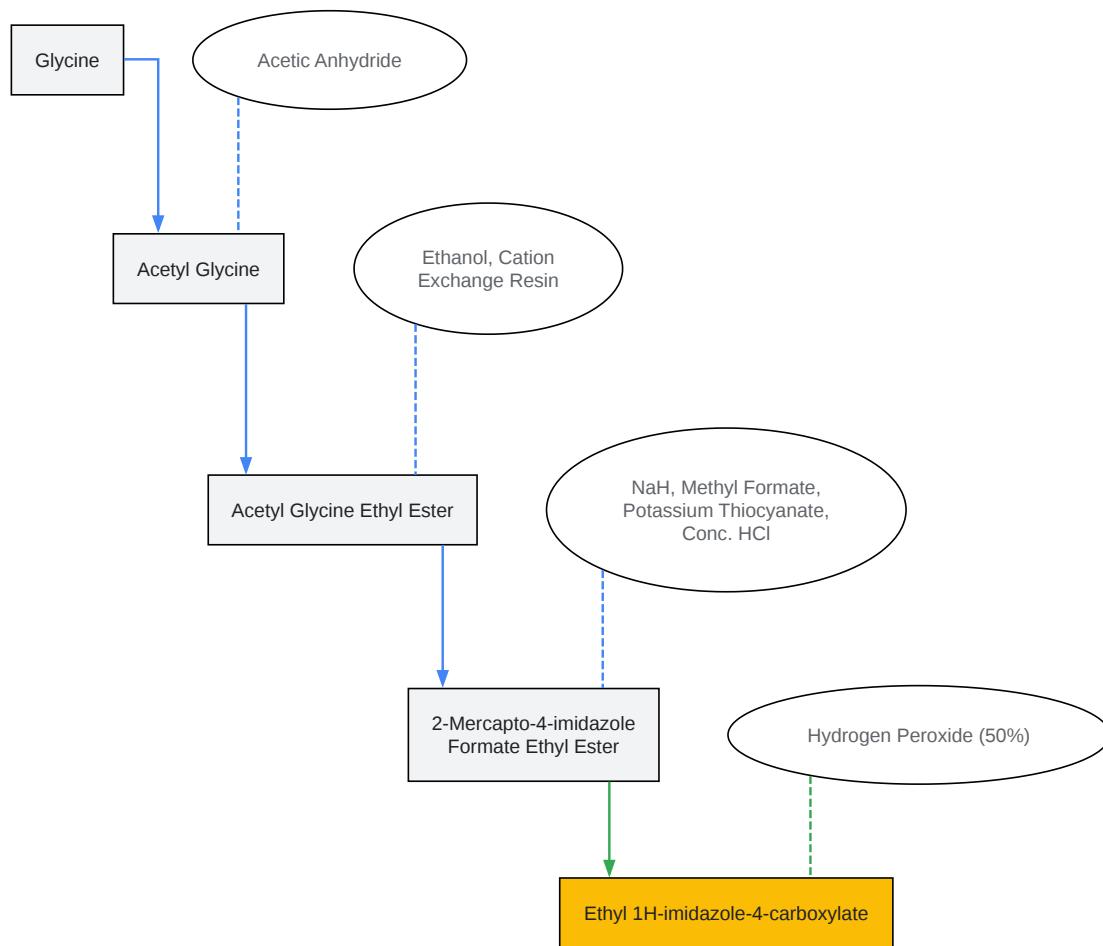
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Figure 1. Synthetic workflow for **Ethyl 1H-imidazole-4-carboxylate**.

Detailed Synthesis Protocol

The following protocol is a detailed four-step synthesis adapted from established literature.[\[1\]](#)

Step 1: Synthesis of Acetyl Glycine

- Dissolve 22.5g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.[\[1\]](#)
- While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.[\[1\]](#)
- Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[\[1\]](#)
- Freeze the mixture overnight to facilitate crystallization.[\[1\]](#)
- Collect the white solid by filtration, wash the filter cake with a small amount of ice water, and dry to yield acetyl glycine.[\[1\]](#)

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

- To a 250 mL round-bottom flask, add 11.7g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin.[\[1\]](#)
- Stir the mixture vigorously and heat to reflux for 3 hours.[\[1\]](#)
- After cooling to room temperature, filter to recover the resin.[\[1\]](#)
- Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product, acetyl glycine ethyl ester.[\[1\]](#)

Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester

- In a 100 mL three-necked flask protected with N₂, add 2.6g of NaH (60% dispersion, 0.065 mol) and 15 mL of toluene.[\[1\]](#)
- Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C.[\[1\]](#)
- Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[\[1\]](#)

- Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.[1]
- Dissolve the condensate in ice water, add 6.8g (0.07 mol) of potassium thiocyanate, and slowly add 13.5g of concentrated hydrochloric acid at 0°C.[1]
- Heat the mixture to 55-60°C for 4 hours, then cool and freeze overnight to precipitate the crude product.[1]
- Recrystallize from ethanol to obtain the purified light yellow solid.[1]

Step 4: Synthesis of **Ethyl 1H-imidazole-4-carboxylate**

- Dissolve 0.5g (0.003 mol) of the 2-mercapto intermediate in 2.5g (0.035 mol) of 50% hydrogen peroxide at 15°C.[1]
- Heat the solution to 55-60°C and maintain for 2 hours.[1]
- Cool to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate white crystals.[1]
- Freeze the mixture overnight, filter, and dry the crude product.[1]
- Recrystallize with water to obtain the pure white solid of **Ethyl 1H-imidazole-4-carboxylate**. [1]

Spectroscopic Analysis

Characterization of **Ethyl 1H-imidazole-4-carboxylate** is routinely performed using a suite of spectroscopic techniques to confirm its structure and purity.[13]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), a singlet for the imidazole ring proton, and potentially broad signals for the N-H protons of the imidazole ring.[13]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique signals for each carbon atom, including the ester carbonyl carbon, the two carbons of

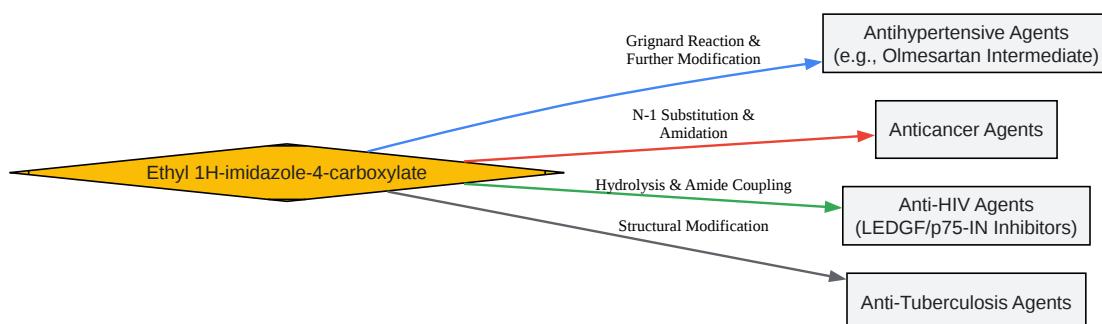
the ethyl group, and the carbons within the imidazole ring.[13]

- FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum provides confirmation of functional groups. Characteristic absorption bands would be observed for the N-H stretching of the imidazole ring, the C=O stretching of the ethyl ester, and various C-N and C-C stretching vibrations from the imidazole core.[13]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition ($C_6H_8N_2O_2$).[13] The fragmentation pattern can also provide additional structural information.

Reactivity and Biological Significance

Ethyl 1H-imidazole-4-carboxylate is a versatile intermediate due to the reactivity of its functional groups. The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium carbonate solution) to yield 1H-imidazole-4-carboxylic acid, another important synthetic precursor.[14][15][16]

Its primary significance lies in its role as a key building block for synthesizing more complex molecules with potential therapeutic applications.[3]



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Figure 2. Role of **Ethyl 1H-imidazole-4-carboxylate** in drug development.

- **Antihypertensive Drugs:** It is a key intermediate in the synthesis of Olmesartan, a nonpeptide angiotensin II receptor antagonist used to treat high blood pressure.[5]
- **Anticancer Research:** Derivatives, such as N-1 substituted 5-amino-imidazole-4-carboxylates, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6] Some derivatives have been shown to inhibit tumor cell colony formation, induce apoptosis, and reduce mitochondrial membrane potential in cancer cells.[6]
- **Anti-HIV Research:** The corresponding carboxylic acid and carbohydrazide derivatives have been designed as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase, a key process in viral replication.[17]
- **Anti-Tuberculosis Agents:** The compound itself is considered part of a class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives that have shown potential as anti-tuberculosis agents.[3][7]

Conclusion

Ethyl 1H-imidazole-4-carboxylate is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable scaffold in medicinal chemistry. Its role as a key intermediate in the development of drugs targeting a range of diseases, from hypertension to cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide provides a foundational overview of its chemical structure, properties, synthesis, and applications, serving as a comprehensive resource for researchers in the field.

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